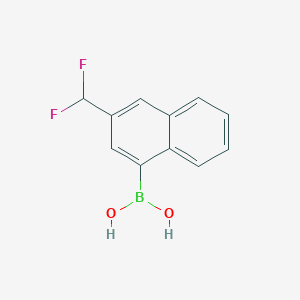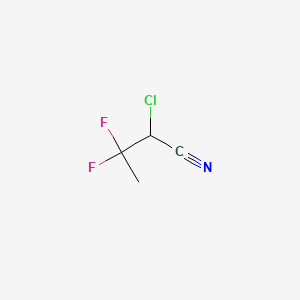
2-Chloro-3,3-difluorobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,3-difluorobutanenitrile is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of chlorine and fluorine atoms attached to a butanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3-difluorobutanenitrile typically involves the reaction of 2-chloro-3,3-difluorobutane with a nitrile source under specific conditions. One common method is the nucleophilic substitution reaction where the chlorine atom is replaced by a nitrile group. This reaction can be carried out using sodium cyanide (NaCN) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,3-difluorobutanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nitriles or amines.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2-Chloro-3,3-difluorobutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,3-difluorobutanenitrile involves its interaction with specific molecular targets. The presence of electronegative chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3,3-difluoropropanenitrile
- 2-Chloro-3,3-difluoropentanitrile
- 2-Chloro-3,3-difluorohexanenitrile
Uniqueness
2-Chloro-3,3-difluorobutanenitrile is unique due to its specific combination of chlorine and fluorine atoms on a butanenitrile backbone. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both chlorine and fluorine atoms can enhance the compound’s stability and influence its interactions with other molecules.
Propriétés
Formule moléculaire |
C4H4ClF2N |
|---|---|
Poids moléculaire |
139.53 g/mol |
Nom IUPAC |
2-chloro-3,3-difluorobutanenitrile |
InChI |
InChI=1S/C4H4ClF2N/c1-4(6,7)3(5)2-8/h3H,1H3 |
Clé InChI |
BOMNUBMPPWSHHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C#N)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


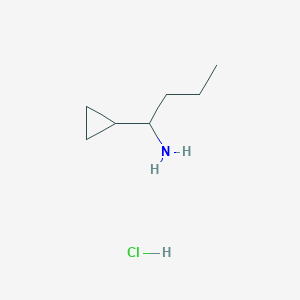
![7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B13471640.png)
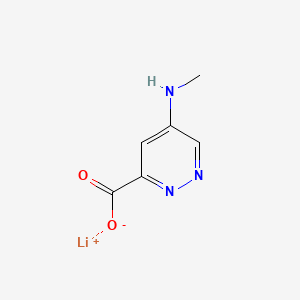
![5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13471671.png)
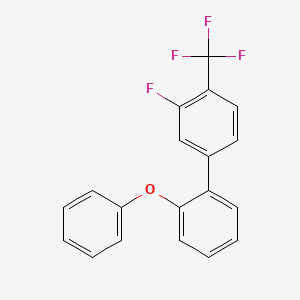
![2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride](/img/structure/B13471692.png)
![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)

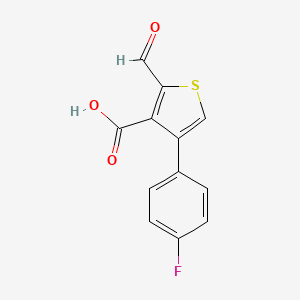

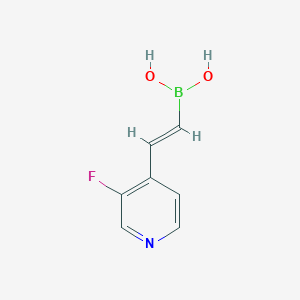

![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13471721.png)
